2-(Bromomethyl)chroman

Catalog No.
S808836
CAS No.
852181-00-1
M.F
C10H11BrO
M. Wt
227.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)chroman

CAS Number

852181-00-1

Product Name

2-(Bromomethyl)chroman

IUPAC Name

2-(bromomethyl)-3,4-dihydro-2H-chromene

Molecular Formula

C10H11BrO

Molecular Weight

227.1 g/mol

InChI

InChI=1S/C10H11BrO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7H2

InChI Key

FQPRCEFOQRTXQL-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2OC1CBr

Canonical SMILES

C1CC2=CC=CC=C2OC1CBr

The exact mass of the compound 2-(Bromomethyl)chroman is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Bromomethyl)chroman is a heterocyclic building block featuring a reactive bromomethyl group attached to the 2-position of a chroman (3,4-dihydro-2H-1-benzopyran) core. This structure makes it a valuable electrophilic intermediate for introducing the chroman moiety into more complex molecules. Its primary procurement value lies in its role as a specific, non-interchangeable precursor in multi-step syntheses, particularly for creating analogs of pharmacologically active compounds like cromakalim, a known ATP-sensitive potassium (KATP) channel opener. [REFS-1, REFS-2]

Procurement decisions require careful consideration of both reactivity and structural specificity, where generic substitution of 2-(bromomethyl)chroman often fails. Substituting with the chloro-analog, 2-(chloromethyl)chroman, introduces a significantly less reactive C-Cl bond, which can lead to lower yields, slower reaction times, or the need for harsher conditions, thereby increasing process costs and impurity profiles. [1] Furthermore, substituting with simpler alkylating agents like benzyl bromide or using a positional isomer (e.g., 6-bromomethylchroman) eliminates the specific stereoelectronic properties conferred by the 2-substituted chroman scaffold, which is often essential for achieving the desired biological activity and selectivity in target molecules such as KATP channel modulators. [REFS-2, REFS-3]

Enhanced Reactivity Profile for Improved Process Efficiency and Compatibility

The carbon-bromine (C-Br) bond in 2-(bromomethyl)chroman is inherently more labile than the carbon-chlorine (C-Cl) bond of its chloro-analog. This fundamental difference in leaving group ability means the bromo-compound participates more readily in SN2-type nucleophilic substitution reactions, which are common for benzylic halides. [1] This enhanced reactivity allows for the use of milder reaction conditions (e.g., lower temperatures, weaker bases) and typically results in faster reaction completion times, reducing energy consumption and the potential for side-product formation.

Evidence DimensionBond Dissociation Energy (BDE)
Target Compound DataC-Br BDE: ~285 kJ/mol
Comparator Or BaselineC-Cl BDE: ~340 kJ/mol
Quantified DifferenceThe C-Br bond is approximately 16% weaker, facilitating faster cleavage during the rate-determining step of substitution.
ConditionsGeneral data for benzylic halides.

This allows for more efficient, cost-effective, and scalable syntheses, particularly when working with sensitive or complex substrates.

Validated Precursor for High-Value KATP Channel Opener Pharmacophores

The chroman ring system is the archetypal scaffold for a major class of ATP-sensitive potassium (KATP) channel openers, exemplified by the potent vasorelaxant cromakalim. [1] Extensive structure-activity relationship (SAR) studies have established the benzopyran (chroman) core as a critical component for high-affinity binding and channel modulation. 2-(Bromomethyl)chroman serves as a direct and efficient precursor for installing this essential pharmacophore, enabling the synthesis of advanced analogs for research into treatments for hypertension, asthma, and ischemic conditions. [2]

Evidence DimensionPharmacophore Contribution
Target Compound DataProvides the complete 2-substituted chroman core, a validated scaffold for KATP channel openers.
Comparator Or BaselineSimpler precursors like benzyl bromide or alternative heterocyclic halides lack the specific structural and electronic features of the chroman ring required for this biological activity.
Quantified DifferenceQualitative but critical: The presence of the chroman core is a primary determinant of class-defining biological activity.
ConditionsDrug discovery and medicinal chemistry research on KATP channel openers.

Procuring this specific building block provides direct access to a well-validated, high-value chemical space, de-risking the early stages of drug discovery programs.

Lead Generation for KATP Channel Modulators

Ideal for synthesizing libraries of cromakalim analogs for research into cardiovascular diseases (e.g., hypertension, myocardial ischemia) and other conditions where KATP channel activation is a therapeutic strategy. The specific structure of this precursor is critical for achieving the target pharmacophore. [1]

Efficient Alkylation of Sensitive Nucleophiles

The enhanced reactivity of the bromomethyl group makes this compound the right choice for alkylation reactions that must be performed under mild conditions or within tight time constraints to avoid degradation of complex or sensitive substrates. [2]

Scaffold Development in Medicinal Chemistry

Serves as a versatile starting point for introducing the privileged chroman scaffold into novel chemical entities beyond KATP channel openers, enabling exploration of new biological targets where this heterocyclic core may confer favorable properties.

XLogP3

3.1

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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